molecular formula C16H25BN2O2 B14844797 4-(Piperidin-1-YL)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

4-(Piperidin-1-YL)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B14844797
M. Wt: 288.2 g/mol
InChI Key: GDPCGIJQGSPTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-1-YL)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a chemical compound that features a pyridine ring substituted with a piperidine group and a dioxaborolane group

Preparation Methods

The synthesis of 4-(Piperidin-1-YL)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the following steps:

    Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the piperidine group: The piperidine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the piperidine moiety.

    Attachment of the dioxaborolane group: The dioxaborolane group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid or boronate ester as the coupling partner.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

4-(Piperidin-1-YL)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

    Coupling Reactions: The dioxaborolane group allows the compound to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Piperidin-1-YL)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-YL)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various transformations to form new products. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar compounds to 4-(Piperidin-1-YL)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine include:

    4-(Piperidin-1-YL)pyridine: Lacks the dioxaborolane group, making it less versatile in cross-coupling reactions.

    2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: Lacks the piperidine group, which may reduce its biological activity.

    4-(Morpholin-4-YL)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: Contains a morpholine group instead of a piperidine group, which may alter its chemical and biological properties.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C16H25BN2O2

Molecular Weight

288.2 g/mol

IUPAC Name

4-piperidin-1-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)14-12-13(8-9-18-14)19-10-6-5-7-11-19/h8-9,12H,5-7,10-11H2,1-4H3

InChI Key

GDPCGIJQGSPTFR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.